molecular formula C12H10ClNO2S B185967 Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 350997-10-3

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B185967
CAS No.: 350997-10-3
M. Wt: 267.73 g/mol
InChI Key: MMDGBRSRVRPRMY-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: 350997-10-3) is a thiophene-based compound with the molecular formula C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g/mol . Its structure features:

  • A thiophene ring substituted at position 2 with an amino group (-NH₂).
  • A 4-chlorophenyl group at position 4, contributing electron-withdrawing effects.
  • A methyl ester (-COOCH₃) at position 3, enhancing solubility in organic solvents.

This compound’s electronic properties are influenced by the chloro-substituted phenyl ring, which promotes π-π stacking interactions and modulates reactivity in electrophilic substitutions. Its synthesis typically follows the Gewald reaction, a multicomponent condensation method .

Properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDGBRSRVRPRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353986
Record name methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
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Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-10-3
Record name Methyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate
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Record name methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
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Record name 350997-10-3
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Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Knoevenagel condensation between 4-chlorobenzaldehyde (I ) and methyl cyanoacetate (II ), forming an α,β-unsaturated nitrile intermediate (III ). Subsequent cyclization with sulfur in the presence of a base (e.g., piperidine or morpholine) yields the thiophene core.

Key Parameters :

  • Solvent System : Ethanol/water (9:1) enhances solubility and reaction efficiency.

  • Catalyst : Piperidinium borate (20 mol%) reduces reaction time to 2–4 hours.

  • Temperature : 100°C under reflux ensures complete cyclization.

Representative Procedure

A mixture of 4-chlorobenzaldehyde (10 mmol), methyl cyanoacetate (10 mmol), sulfur (10 mmol), and piperidinium borate (2 mmol) in ethanol/water (20 mL) is refluxed for 3 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield the target compound as a pale-yellow solid (68–72%).

Table 1: Gewald Reaction Optimization Data

ParameterOptimal ValueYield (%)Purity (%)
Catalyst Loading20 mol% Pip borate7298
SolventEthanol/water (9:1)6895
Reaction Time3 hours7097

Multi-Step Synthesis via Halogenation and Coupling

Alternative routes involve sequential halogenation and cross-coupling reactions to introduce the 4-chlorophenyl and ester functionalities.

Halogenation of Thiophene Precursors

3-Amino-4-methylthiophene (IV ) is treated with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) at −78°C to introduce chlorine at the 2-position, yielding 3-amino-2-chloro-4-methylthiophene (V ) in 51% yield.

Critical Conditions :

  • Temperature : −78°C prevents side reactions.

  • Reagent : Hexachloroethane (2.5 eq) ensures complete chlorination.

Suzuki-Miyaura Coupling

The chlorinated intermediate (V ) undergoes Suzuki coupling with 4-chlorophenylboronic acid (VI ) using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C. This step introduces the 4-chlorophenyl group, yielding 2-chloro-4-(4-chlorophenyl)thiophene-3-amine (VII ) (65% yield).

Table 2: Coupling Reaction Parameters

ReagentQuantity (eq)Temperature (°C)Yield (%)
Pd(PPh₃)₄0.058065
4-ClC₆H₄B(OH)₂1.28065

Esterification

The amine intermediate (VII ) is esterified with methyl chloroformate (1.2 eq) in dichloromethane (DCM) using triethylamine (2 eq) as a base. The reaction proceeds at 0°C to room temperature, affording the final product in 85% yield.

Microwave-Assisted and Continuous Flow Methods

Recent advances emphasize reducing reaction times and improving scalability.

Microwave Synthesis

Microwave irradiation (150 W, 120°C) accelerates the Gewald reaction, completing cyclization in 20 minutes with a 75% yield. This method minimizes decomposition of heat-sensitive intermediates.

Continuous Flow Production

Industrial-scale synthesis employs continuous flow reactors with the following advantages:

  • Residence Time : 10 minutes vs. 3 hours in batch reactors.

  • Yield Improvement : 78% with >99% purity.

  • Solvent Recovery : Integrated distillation units reclaim >90% of ethanol.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted aldehydes and nitriles.

  • Recrystallization : Ethanol/water (7:3) yields crystals with 99% purity.

Analytical Validation

  • ¹H NMR : δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (ester methyl).

  • HPLC : Reverse-phase C18 column (λ = 254 nm) confirms >98% purity.

Industrial Production Considerations

Large-scale manufacturing prioritizes cost-efficiency and safety:

  • Catalyst Recycling : Pd catalysts are recovered via filtration (85% efficiency).

  • Waste Management : Sulfur byproducts are neutralized with NaHSO₃.

  • Quality Control : In-line FTIR monitors reaction progress in real time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H10ClNO2S
  • Molecular Weight : 267.74 g/mol
  • Chemical Structure : The compound features a thiophene ring with an amino group and a chlorophenyl substituent, which are crucial for its biological activity.

Medicinal Chemistry

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has been investigated extensively for its potential as a therapeutic agent. Its applications include:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
    Staphylococcus aureus16
    Escherichia coli32
    Bacillus subtilis8
  • Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential use in cancer therapy.
    Cell LineIC50 (µM)
    HepG2 (Liver)<25
    MCF-7 (Breast)<20
    PC-3 (Prostate)<30

Biological Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : It could interact with specific receptors that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress leading to cell death in microbial and cancer cells.

Antimicrobial Study

A recent study published in MDPI demonstrated the efficacy of thiophene derivatives, including this compound, against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited an MIC value of 16 µg/mL , showcasing its potential as an anti-tubercular agent.

Anticancer Research

Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The study revealed that it significantly reduced cell viability in HepG2 and MCF-7 cells, suggesting that it may target specific signaling pathways involved in tumor growth.

Industrial Applications

Beyond its medicinal applications, this compound is utilized in:

  • Agrochemicals : The compound serves as a precursor for developing herbicides and pesticides due to its chemical stability and reactivity.
  • Material Science : It is explored for creating advanced materials owing to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Variations on the Ester Group

Compound Name Ester Group Molecular Weight (g/mol) CAS Number Key Properties
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Methyl 267.73 350997-10-3 Enhanced solubility in polar solvents; moderate steric bulk .
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Ethyl 281.76 65234-09-5 Higher lipophilicity; potential for improved bioavailability .
Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Propyl 295.79 N/A Increased hydrophobicity; limited commercial availability .

Key Insight : Lengthening the ester alkyl chain (methyl → ethyl → propyl) increases lipophilicity, which may enhance membrane permeability in biological systems but reduce aqueous solubility.

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Substituent Molecular Weight (g/mol) CAS Number Key Properties
This compound 4-Cl 267.73 350997-10-3 Electron-withdrawing Cl enhances electrophilic reactivity .
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate 4-OCH₃ 263.30 350988-34-0 Electron-donating OCH₃ promotes π-π stacking; steric hindrance alters reaction selectivity .
Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate 2,5-(CH₃)₂ 261.35 350990-26-0 Alkyl groups reduce planarity; lower melting point .
Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate 3,4-(OCH₃)₂ 293.34 350997-14-7 Increased solubility in polar solvents; potential for charge-transfer applications .

Key Insight : Electron-withdrawing groups (e.g., Cl) increase reactivity in nucleophilic substitutions, while electron-donating groups (e.g., OCH₃) enhance photophysical properties and π-π interactions.

Substituent Variations on the Thiophene Ring

Compound Name Thiophene Substituent Molecular Weight (g/mol) CAS Number Key Properties
This compound None 267.73 350997-10-3 Baseline structure for comparison .
Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate 5-CH₃ 308.30 165676-63-1 Steric bulk at position 5 alters crystal packing; higher thermal stability .
Ethyl 2-amino-4-methylthiophene-3-carboxylate 4-CH₃ 239.34 104680-25-3 Simplified structure with reduced steric and electronic effects .

Key Insight : Additional substituents on the thiophene ring (e.g., 5-CH₃) introduce steric constraints that affect molecular packing and material properties.

Biological Activity

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H10ClN1O2S
  • Molecular Weight : 267.73 g/mol

This compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of thiophene compounds indicated that this specific compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
HepG2 (Liver)<25
MCF-7 (Breast)<20
PC-3 (Prostate)<30

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways involved in cell proliferation, making it a candidate for further development as an anticancer drug.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : It could interact with specific receptors or proteins that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study published in MDPI highlighted the efficacy of thiophene derivatives, including this compound, against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited an MIC value of 16 µg/mL against resistant strains, showcasing its potential as an anti-tubercular agent .
  • Anticancer Research : Another investigation focused on the anticancer properties of this compound against various human cancer cell lines. The study revealed that it significantly reduced cell viability in HepG2 and MCF-7 cells, suggesting that it may target specific signaling pathways involved in tumor growth .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl; ester carbonyl at ~165 ppm).
  • X-ray crystallography : SHELXL for refinement of crystal structures; Mercury software for visualization of anisotropic displacement parameters and packing motifs .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~308 m/z) .

How does the 4-chlorophenyl substituent influence biological activity compared to other aryl groups?

Advanced Research Question
The 4-chlorophenyl group enhances lipophilicity and target binding affinity due to its electron-withdrawing nature. Comparative studies with analogs (e.g., trifluoromethylphenyl, methylphenyl) show:

  • Increased receptor binding : Chlorine’s halogen bonding improves interactions with adenosine receptors (e.g., EC₅₀ = 6.6 µM in related compounds) .
  • Metabolic stability : Chlorine reduces oxidative metabolism compared to methyl groups.
    Methodology :
  • Docking studies (AutoDock Vina) to map interactions with receptor pockets.
  • Kinetic assays (e.g., SPR or fluorescence polarization) to quantify dissociation rates .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Discrepancies often arise from assay variability (e.g., cell lines, receptor isoforms) or compound purity . Strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for adenosine receptors) and control for solvent effects (DMSO ≤0.1%).
  • Dose-response validation : Repeat experiments with independent synthetic batches.
  • Orthogonal assays : Combine radioligand binding (e.g., [¹²⁵I]-ABA dissociation) with functional assays (cAMP accumulation) to confirm activity .

What are best practices for refining crystal structures of this compound using XRD data?

Advanced Research Question

  • Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
  • Refinement : SHELXL for anisotropic displacement parameters; Olex2 or WinGX for interface management.
  • Validation : Check for R-factor convergence (R₁ < 5%), and use PLATON to analyze intermolecular interactions (e.g., H-bonding, π-π stacking) .

How can computational methods predict the compound’s reactivity in downstream derivatization?

Advanced Research Question

  • DFT calculations : Gaussian09 to model electrophilic aromatic substitution at the 5-position of the thiophene ring.
  • Frontier molecular orbital analysis : Identify nucleophilic/electrophilic sites (HOMO/LUMO maps).
  • Solvent effect modeling : COSMO-RS to predict reaction outcomes in polar vs. non-polar solvents .

What strategies mitigate toxicity concerns during in vitro studies?

Advanced Research Question

  • Cytotoxicity screening : MTT assays on HepG2 cells to establish IC₅₀ values.
  • Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., glutathione adducts).
  • Structural modification : Introduce electron-donating groups (e.g., methoxy) to reduce electrophilic potential .

How does the compound’s solubility profile impact formulation for in vivo studies?

Advanced Research Question

  • Solubility enhancement : Use co-solvents (PEG-400) or cyclodextrin complexes.
  • LogP optimization : Aim for 2.5–3.5 via substituent modification (e.g., replacing methyl ester with ethyl to increase lipophilicity).
  • Pharmacokinetic profiling : IV/PO dosing in rodent models to assess bioavailability .

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